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Compound of Interest

Compound Name: Diethyl methylphosphonate

Cat. No.: B1201941

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines the comprehensive methodology for the crystal structure
analysis of Diethyl Methylphosphonate. While a definitive crystal structure for diethyl
methylphosphonate is not publicly available in crystallographic databases as of the latest
searches, this document details the requisite experimental protocols and data analysis
workflow that would be employed in its determination.

Introduction

Diethyl methylphosphonate (DEMP) is an organophosphorus compound with the chemical
formula CsH1303P.[1][2][3][4] It serves as a significant precursor and intermediate in the
synthesis of various other compounds, including pharmaceuticals and materials with specific
chemical properties.[5] Understanding its three-dimensional structure at an atomic level is
crucial for comprehending its reactivity, physical properties, and potential biological
interactions. X-ray crystallography is the definitive method for elucidating the solid-state
structure of molecules like DEMP. This guide provides a detailed overview of the experimental
and computational steps required for such an analysis.

Experimental Protocols
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The determination of a small molecule crystal structure, such as that of diethyl
methylphosphonate, follows a well-established workflow.

1. Crystallization

The primary and often most challenging step is to grow single crystals of high quality suitable
for X-ray diffraction. Diethyl methylphosphonate is a liquid at room temperature, with a
boiling point of approximately 194 °C and a density of about 1.041 g/mL at 25 °C.[5][6]
Therefore, crystallization would likely be attempted at low temperatures.

o Slow Evaporation: A solution of DEMP in a suitable volatile solvent would be prepared. The
solvent would then be allowed to evaporate slowly in a controlled environment. The choice of
solvent is critical and would be determined through screening various options (e.g., hexane,
diethyl ether, ethanol).

» Vapor Diffusion: This technique involves dissolving DEMP in a solvent in which it is soluble
and placing this solution in a sealed container with a second "anti-solvent” in which DEMP is
poorly soluble. The slow diffusion of the anti-solvent vapor into the DEMP solution can
induce crystallization.

o Cooling Crystallization: A saturated solution of DEMP would be slowly cooled, reducing its
solubility and promoting crystal growth. Given its liquid nature at room temperature, this
would be performed at sub-zero temperatures.

2. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed within
an X-ray diffractometer.

 Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka, A = 0.71073 A or Cu Ka, A = 1.5418 A) and a sensitive detector (e.g., a CCD or
CMOS detector) is used.

o Data Collection Conditions: The crystal is maintained at a low temperature (typically 100 K)
using a cryostream to minimize thermal vibrations and potential radiation damage. A series
of diffraction images are collected as the crystal is rotated in the X-ray beam.
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o Data Processing: The collected images are processed to integrate the intensities of the
diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
This processed data is then used for structure solution and refinement.

3. Structure Solution and Refinement

» Structure Solution: The phase problem is solved using direct methods or Patterson methods,
which are standard for small molecules. This provides an initial model of the molecular
structure.

o Structure Refinement: The initial model is refined against the experimental diffraction data
using a least-squares minimization procedure. This iterative process adjusts atomic
positions, and thermal parameters to improve the agreement between the calculated and
observed structure factors. Hydrogen atoms are typically placed in calculated positions and
refined using a riding model.

Data Presentation

The final crystallographic data for diethyl methylphosphonate would be presented in a
standardized format, as shown in the tables below.

Table 1: Crystal Data and Structure Refinement for Diethyl Methylphosphonate.
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Parameter Value (Hypothetical)
Empirical formula CsH1303P

Formula weight 152.13 g/mol
Temperature 100(2) K

Wavelength 0.71073 A

Crystal system

(e.g., Monoclinic)

Space group

(e.g., P2i/c)

Unit cell dimensions

a (e.g., 8.123(4) A)
b (e.g., 10.456(5) A)
C (e.g., 9.789(4) A)
a 90°

B (e.g., 101.23(3)°)
y 90°

Volume (e.g., 815.1(7) A3)
V4 (e.g., 4)

Density (calculated)

(e.g., 1.239 Mg/m?3)

Absorption coefficient

(e.g., 0.291 mm™1)

F(000)

(e.g., 328)

Crystal size

(e.g., 0.20 x 0.15 x 0.10 mm?3)

Theta range for data collection

(e.g., 2.50 to 28.00°)

Reflections collected

(e.g., 8123)

Independent reflections

(e.g., 1876 [R(int) = 0.034])

Goodness-of-fit on F2

(e.g., 1.05)
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Parameter Value (Hypothetical)

Final R indices [I>2sigma(l)] R1 = (e.g., 0.045), wR2 = (e.g., 0.112)

| R indices (all data) | R1 = (e.g., 0.058), wR2 = (e.g., 0.125) |

Table 2: Selected Bond Lengths and Angles for Diethyl Methylphosphonate (Hypothetical).

Bond/Angle Length (A) I Angle (°)
P-O(1) (e.g., 1.475(2))
P-0(2) (e.g., 1.580(2))
P-0(3) (e.g., 1.582(2))
P-C(1) (e.g., 1.795(3))
0(2)-C(2) (e.g., 1.465(3))
0(3)-C(4) (e.g., 1.468(3))
O(1)-P-0(2) (e.g., 115.5(1))
0(1)-P-0(3) (e.g., 114.8(1))
0(2)-P-0(3) (e.g., 102.1(1))
O(1)-P-C(2) (e.g., 112.3(1))

| P-O(2)-C(2) | (e.g., 120.5(2)) |

Mandatory Visualization

The logical workflow for the crystal structure analysis of diethyl methylphosphonate is
depicted below.
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Workflow for Crystal Structure Analysis of Diethyl Methylphosphonate
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Crystal structure analysis workflow.
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Conclusion

The crystal structure analysis of diethyl methylphosphonate, while not yet reported, would
provide invaluable insight into its molecular conformation and intermolecular interactions in the
solid state. The protocols and workflow detailed in this guide represent the standard approach
for determining the structure of such a compound. The resulting structural data, presented in a
clear and standardized format, would be a significant contribution to the fields of organic
chemistry, materials science, and drug development, enabling a more profound understanding
of its chemical behavior and facilitating the design of new molecules with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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